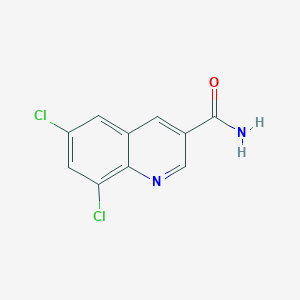
6,8-Dichloroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloroquinoline-3-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroquinoline-3-carboxamide typically involves the chlorination of quinoline derivatives followed by amidation. One common method includes the reaction of 6,8-dichloroquinoline with an appropriate amine under controlled conditions to form the carboxamide .
Industrial Production Methods: Industrial production of this compound often employs catalytic and non-catalytic amidation techniques. These methods ensure high yield and purity, making the compound suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-Dichloroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various amine derivatives .
Applications De Recherche Scientifique
6,8-Dichloroquinoline-3-carboxamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-proliferative agent and kinase inhibitor.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 6,8-Dichloroquinoline-3-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit protein kinases, which are crucial regulators of cell survival and proliferation. This inhibition leads to the down-regulation of anti-apoptotic proteins and up-regulation of pro-apoptotic proteins, thereby inducing apoptosis in cancer cells . Additionally, it modulates the activity of natural killer cells, enhancing their cytotoxicity against tumor cells .
Comparaison Avec Des Composés Similaires
3,7-Dichloroquinoline-8-carboxamide: Known for its pesticidal properties.
Laquinimod: A quinoline-3-carboxamide derivative with immunomodulatory effects.
Tasquinimod: Another quinoline-3-carboxamide with anti-angiogenic properties.
Uniqueness: 6,8-Dichloroquinoline-3-carboxamide stands out due to its dual role as an anti-proliferative agent and kinase inhibitor. Its unique structural features allow for selective targeting of cancer cells while minimizing toxicity to normal cells .
Propriétés
Formule moléculaire |
C10H6Cl2N2O |
|---|---|
Poids moléculaire |
241.07 g/mol |
Nom IUPAC |
6,8-dichloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-5-1-6(10(13)15)4-14-9(5)8(12)3-7/h1-4H,(H2,13,15) |
Clé InChI |
GNUTZJBJIVXTRW-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C=NC2=C(C=C1Cl)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


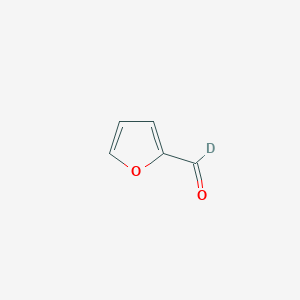


![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
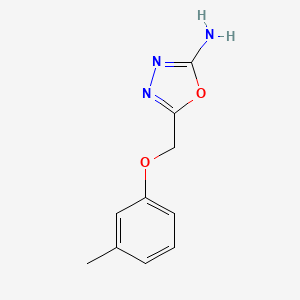
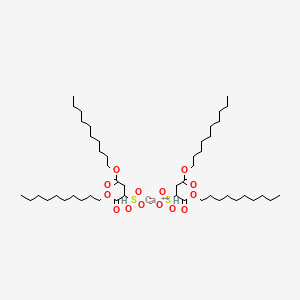

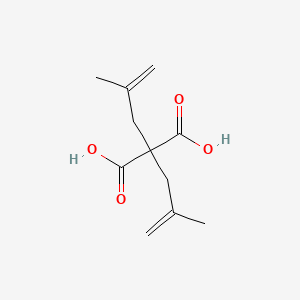

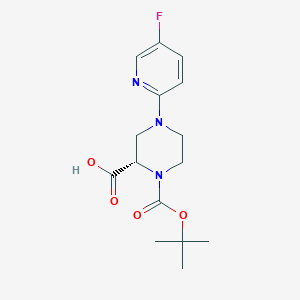
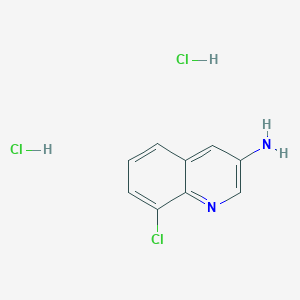
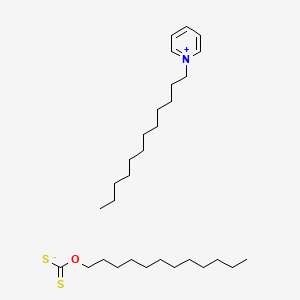
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
